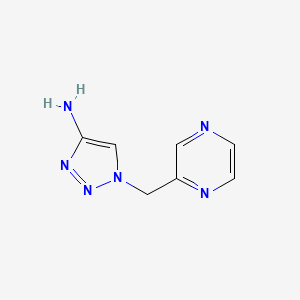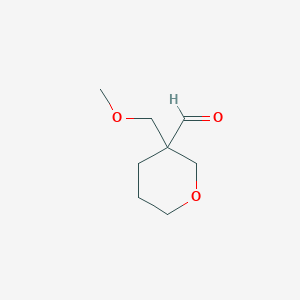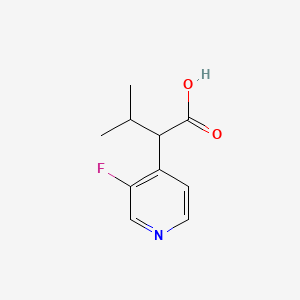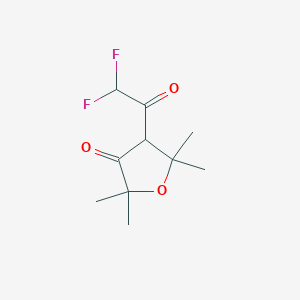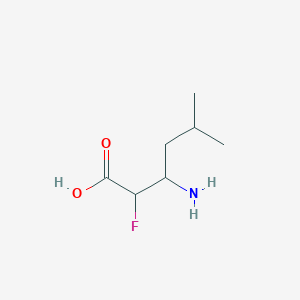![molecular formula C11H10BNO3 B13061198 [3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)
[3-(Pyrrole-1-carbonyl)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Pyrrole-1-carbonyl)phenyl]boronic acid is an organoboron compound with the molecular formula C11H10BNO3 and a molecular weight of 215.01 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Pyrrole-1-carbonyl)phenyl]boronic acid typically involves the reaction of 3-bromopyrrole with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
[3-(Pyrrole-1-carbonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
Oxidation: Phenols
Reduction: Alcohols
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling
科学研究应用
[3-(Pyrrole-1-carbonyl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of [3-(Pyrrole-1-carbonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The compound’s boronic acid group interacts with hydroxyl groups on enzymes, leading to inhibition of their activity .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 3-Aminophenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
[3-(Pyrrole-1-carbonyl)phenyl]boronic acid is unique due to its pyrrole moiety, which imparts additional reactivity and binding capabilities compared to other boronic acids. This makes it particularly useful in applications requiring specific interactions with biological molecules .
属性
分子式 |
C11H10BNO3 |
|---|---|
分子量 |
215.01 g/mol |
IUPAC 名称 |
[3-(pyrrole-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h1-8,15-16H |
InChI 键 |
WHGNCRXDIHUGMV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C(=O)N2C=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


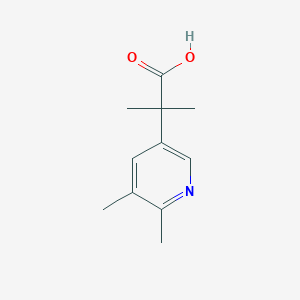
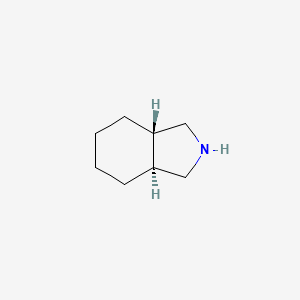
![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
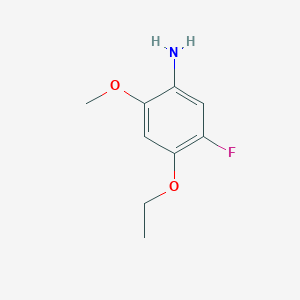
![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)
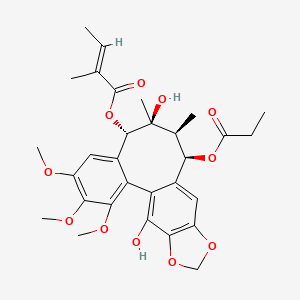
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)
